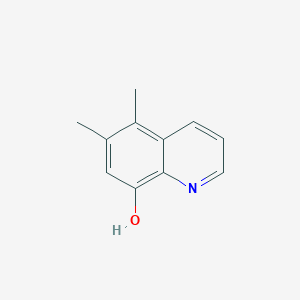![molecular formula C8H6N4O B11913304 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically involves the use of β-enaminones as precursors, which undergo oxidative cyclization to form the desired pyrrolin-4-one structure . The reaction conditions often include the use of iodine as a promoter and aryl methyl ketones as reactants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high yield and operational simplicity of the synthetic procedures mentioned above suggest that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidative cyclization and various amines for substitution reactions . The conditions typically involve moderate temperatures and the use of solvents like methanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted pyrrolin-4-ones and pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s antiviral activity is believed to be due to its ability to inhibit viral replication by targeting viral enzymes or proteins . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and antiviral properties.
Uniqueness
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. Its higher antiviral activity compared to similar compounds like Pemetrexed highlights its potential as a more effective therapeutic agent .
Eigenschaften
Molekularformel |
C8H6N4O |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13) |
InChI-Schlüssel |
JAZHVOJGVHATMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=O)N1)NC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)
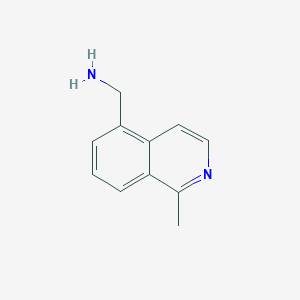
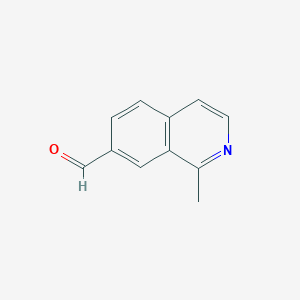
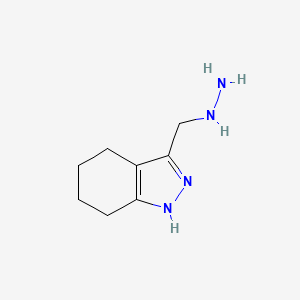
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
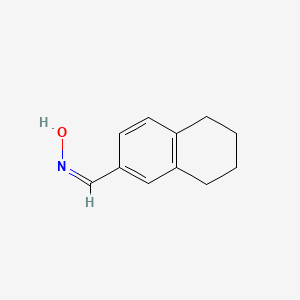
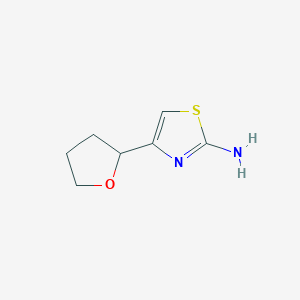
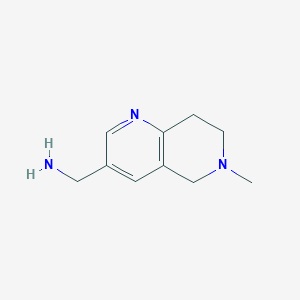

![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)


